molecular formula C16H27N5O B15210641 2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol CAS No. 591732-94-4

2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol

Cat. No.: B15210641
CAS No.: 591732-94-4
M. Wt: 305.42 g/mol
InChI Key: QWXLAAARSSLPFM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: This compound (CAS RN: 121196-74-5) is a nitrogen-rich ethanol derivative featuring two 3,5-dimethylpyrazole rings linked via ethylamino groups to a central ethanol backbone. Its molecular formula is C₁₄H₂₃N₅O, with an average molecular weight of 277.37 g/mol and a monoisotopic mass of 277.190260 Da .

Properties

CAS No.

591732-94-4

Molecular Formula

C16H27N5O

Molecular Weight

305.42 g/mol

IUPAC Name

2-[bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amino]ethanol

InChI

InChI=1S/C16H27N5O/c1-13-11-15(3)20(17-13)7-5-19(9-10-22)6-8-21-16(4)12-14(2)18-21/h11-12,22H,5-10H2,1-4H3

InChI Key

QWXLAAARSSLPFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCN(CCN2C(=CC(=N2)C)C)CCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol typically involves multi-component reactions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethylene diamine under controlled conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring structure allows for strong interactions with metal ions, making it effective in coordination chemistry .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Research Findings Source
2-{Bis[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol (Target) C₁₄H₂₃N₅O 277.37 Bis-pyrazole, ethylamino, ethanol Potential ligand for metal coordination (inferred)
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones Varies* ~260–300 Pyrazole, aryl ketone DNA photocleaving agents under UV light
2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}ethan-1-ol C₁₂H₁₇N₅O 247.30 Pyrazole, pyrimidine, ethanol Not explicitly stated; likely bioactive intermediate
2-{[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol C₁₀H₁₉N₃O 197.28 Monopyrazole, ethyl substituent, ethanol Unspecified; smaller scaffold for derivatization
YTK-A76 (2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol) C₂₄H₂₈N₂O₃ 392.49 Benzyloxybenzyl, ethoxyethanol Synthetic intermediate; reductive amination product

*Example: 1-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone (C₁₃H₁₃BrN₂O) .

Structural and Functional Differences

In contrast, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones lack amino groups, limiting their metal-binding utility but enabling UV-induced DNA cleavage via ketone reactivity . The pyrimidine-containing analog () introduces a heteroaromatic ring, which may alter electronic properties and solubility compared to the target compound .

Solubility and Hydrophilicity: The ethanol moiety in the target compound improves hydrophilicity relative to arylethanones (), which are more lipophilic due to aromatic ketones. This difference could influence bioavailability or solvent compatibility in synthetic applications.

Steric and Electronic Effects :

  • The ethyl-substituted analog () has a smaller molecular framework with a single pyrazole, reducing steric hindrance but also coordination versatility compared to the target .

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